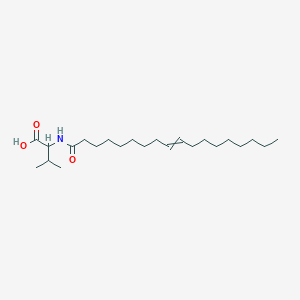

N-Oleoyl Valine

Description

Properties

IUPAC Name |

3-methyl-2-(octadec-9-enoylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H43NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)24-22(20(2)3)23(26)27/h11-12,20,22H,4-10,13-19H2,1-3H3,(H,24,25)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQPUGFHAACUMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H43NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Endogenous Biosynthesis of N-Oleoyl Valine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyl Valine is an endogenous N-acyl amino acid, a class of lipid signaling molecules gaining prominence for their roles in various physiological processes. This technical guide provides a comprehensive overview of the core endogenous biosynthesis pathway of this compound. Central to this pathway is the enzyme Peptidase M20 Domain Containing 1 (PM20D1), a secreted, bidirectional enzyme that catalyzes the condensation of oleic acid and the branched-chain amino acid L-valine. This document details the enzymatic reaction, presents available quantitative data, outlines experimental protocols for the characterization of this pathway, and provides visual diagrams of the biosynthetic process and experimental workflows. This guide is intended to be a resource for researchers investigating the therapeutic potential and physiological significance of this compound and related N-acyl amino acids.

Introduction

N-acyl amino acids (NAAAs) are a diverse family of lipid mediators formed by the amide linkage of a fatty acid to the amino group of an amino acid. These molecules are increasingly recognized for their involvement in a range of biological functions. This compound, composed of oleic acid and the essential branched-chain amino acid valine, is one such endogenous NAAA. Recent studies have implicated NAAAs in the regulation of energy metabolism and other physiological processes, making their biosynthetic pathways a subject of intense research interest. The primary enzyme responsible for the biosynthesis of a significant portion of circulating NAAAs, including this compound, has been identified as Peptidase M20 Domain Containing 1 (PM20D1).[1][2][3][4]

The Core Biosynthesis Pathway of this compound

The endogenous synthesis of this compound is primarily catalyzed by the secreted enzyme PM20D1.[1] This enzyme exhibits bidirectional activity, capable of both synthesizing N-acyl amino acids from their constituent fatty acid and amino acid, and hydrolyzing them back into their components. The synthase activity of PM20D1 involves the direct condensation of a free fatty acid (oleic acid) and a free amino acid (L-valine) to form the amide bond of this compound.

The reaction can be summarized as follows:

Oleic Acid + L-Valine <--> N-Oleoyl-L-Valine + H₂O (Catalyzed by PM20D1)

Notably, PM20D1 shows a preference for free fatty acids over their acyl-CoA thioesters as substrates for the condensation reaction. While the enzyme can utilize a range of fatty acids and amino acids, it displays a preference for those with large and hydrophobic side chains.

Another enzyme, Fatty Acid Amide Hydrolase (FAAH), traditionally known for its role in the degradation of endocannabinoids, has also been shown to possess N-acyl amino acid synthase/hydrolase activity. However, FAAH's activity is primarily intracellular and it exhibits a more restricted substrate scope compared to the secreted PM20D1. Therefore, PM20D1 is considered the dominant regulator of circulating N-acyl amino acid levels.

Visualization of the Biosynthetic Pathway

References

- 1. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 3. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Oleoyl Valine: Properties, Protocols, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

N-Oleoyl Valine is an endogenous N-acyl amino acid that has garnered significant interest within the scientific community for its role as a modulator of key biological processes. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its primary biological activities. The information is presented to support ongoing research and development efforts in pharmacology and biochemistry.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C23H43NO3 | --INVALID-LINK--[1] |

| Molecular Weight | 381.6 g/mol | --INVALID-LINK--[1] |

| CAS Number | 60374-41-6 | --INVALID-LINK--[2] |

| Appearance | Presumed to be a solid or oil at room temperature | Inferred from structure |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | DMF: 10 mg/mlDMSO: 12 mg/mlEthanol: 12 mg/mlEthanol:PBS (pH 7.2) (1:4): 0.2 mg/ml | --INVALID-LINK--[2] |

| Stability | Stable for ≥ 2 years when stored at -20°C | --INVALID-LINK--[2] |

| Synonyms | N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine, Oleoyl-L-valine | --INVALID-LINK-- |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, based on established procedures for N-acyl amino acids.

Synthesis of this compound

A common method for the synthesis of N-acyl amino acids is the coupling of a fatty acid with an amino acid using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).

Materials:

-

L-Valine

-

Oleic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Hydrochloric acid (HCl), 1 M

-

Magnesium sulfate (MgSO4), anhydrous

-

Argon or Nitrogen gas

Procedure:

-

Amino Acid Preparation: Suspend L-Valine (1 equivalent) in anhydrous DMF.

-

Carboxylic Acid Activation: In a separate flask, dissolve oleic acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM under an inert atmosphere (argon or nitrogen). Cool the solution to 0°C in an ice bath.

-

Coupling Reaction: Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the oleic acid solution. Stir the mixture at 0°C for 30 minutes.

-

Add the L-Valine suspension to the activated oleic acid mixture. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude this compound.

References

N-Oleoyl Valine: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyl Valine is an endogenous N-acyl amino acid (NAAA) that has garnered significant interest within the scientific community due to its role as a modulator of the transient receptor potential vanilloid 3 (TRPV3) channel. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of this compound, drawing from key studies in the field of lipidomics and pharmacology. It is designed to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of relevant biological pathways and workflows.

Discovery and Identification

The discovery of this compound was not a singular event but rather the result of advancements in lipidomics enabling broad screening for novel endogenous signaling molecules. A pivotal study by Tan et al. in 2010, utilizing a targeted lipidomics approach, led to the identification of 50 novel endogenous N-acyl amino acids in rat brain tissue, which included N-oleoyl conjugates of various amino acids[1]. While this study did not focus exclusively on this compound, it laid the groundwork for its identification as part of a larger family of previously uncharacterized bioactive lipids.

Subsequent research by Raboune et al. in 2014 further characterized the biological activity of a diverse library of N-acyl amides, including this compound, and established its role as a modulator of TRPV channels[2].

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, with data compiled from PubChem[3].

| Property | Value |

| Molecular Formula | C23H43NO3 |

| Molecular Weight | 381.6 g/mol |

| IUPAC Name | (2S)-3-methyl-2-[[(9Z)-octadec-9-enoyl]amino]butanoic acid |

| CAS Number | 60374-41-6 |

| Appearance | Predicted to be a solid |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO |

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through the coupling of oleic acid and the amino acid L-valine. A general and adaptable protocol is outlined below.

Workflow for Chemical Synthesis:

Caption: Chemical synthesis workflow for this compound.

Methodology:

-

Activation of Oleic Acid: Oleic acid is converted to a more reactive species to facilitate amide bond formation. This can be achieved by reacting oleic acid with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an anhydrous solvent like dichloromethane (DCM) to form an NHS-ester. Alternatively, oleic acid can be converted to oleoyl chloride using thionyl chloride (SOCl2).

-

Coupling Reaction: The activated oleic acid (oleoyl chloride or NHS-ester) is then reacted with L-valine in the presence of a base, such as triethylamine, in an anhydrous solvent. The reaction is typically carried out at room temperature with stirring.

-

Purification: The crude product is purified using silica gel column chromatography to yield pure this compound.

Identification and Characterization by Mass Spectrometry and NMR Spectroscopy

The initial identification and structural confirmation of this compound in biological samples were performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1].

Experimental Workflow for Identification:

Caption: Workflow for the identification of this compound.

Mass Spectrometry (MS) Protocol:

-

Sample Preparation: Brain tissue is homogenized and subjected to lipid extraction using a method such as the Folch procedure (chloroform/methanol/water)[4].

-

Liquid Chromatography: The lipid extract is separated using high-performance liquid chromatography (HPLC) with a C18 reversed-phase column.

-

Mass Spectrometry: The eluent from the HPLC is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

MS1 (Full Scan): A full scan is performed to identify the precursor ion corresponding to the mass of this compound ([M-H]⁻ at m/z 380.3).

-

MS2 (Tandem MS): The precursor ion is fragmented using collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure.

-

Expected MS/MS Fragmentation:

| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Fragment Identity |

| 380.3 ([M-H]⁻) | 281.2 | [Oleic acid - H]⁻ |

| 116.1 | [Valine - H]⁻ |

NMR Spectroscopy Protocol:

While detailed NMR data for this compound is not extensively published, the following represents a general protocol for acquiring ¹H and ¹³C NMR spectra for structural confirmation of the synthesized compound.

-

Sample Preparation: The purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or MeOD).

-

¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to identify the chemical shifts and coupling patterns of the protons in the molecule.

-

¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum is acquired to identify the chemical shifts of the carbon atoms.

Biological Activity and Initial Characterization

This compound has been identified as an antagonist of the TRPV3 channel, a non-selective cation channel involved in thermosensation, pain perception, and skin physiology.

TRPV3 Antagonist Activity

The antagonist activity of this compound at the TRPV3 channel was characterized by assessing its ability to inhibit the influx of calcium (Ca²⁺) in cells expressing the receptor.

Experimental Workflow for TRPV3 Antagonist Assay:

Caption: Workflow for assessing TRPV3 antagonist activity.

Calcium Imaging Protocol:

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are transfected with a plasmid encoding for the human TRPV3 channel.

-

Dye Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Treatment: The cells are pre-incubated with varying concentrations of this compound.

-

Activation and Measurement: The cells are then stimulated with a known TRPV3 agonist (e.g., 2-aminoethoxydiphenyl borate (2-APB) or by increasing the temperature). The change in intracellular calcium concentration is measured by monitoring the fluorescence of the indicator dye.

-

Data Analysis: The inhibitory effect of this compound is quantified by comparing the calcium response in its presence to the response with the agonist alone.

Quantitative Data from Functional Assays:

| Compound | Target | Assay Type | Effect | Potency (IC₅₀/EC₅₀) | Reference |

| This compound | TRPV3 | Calcium Influx | Antagonist | ~10 µM | |

| 2-APB | TRPV3 | Calcium Influx | Agonist | Varies with conditions |

Signaling Pathway

As an antagonist of TRPV3, this compound is proposed to inhibit the downstream signaling cascades initiated by TRPV3 activation. The activation of TRPV3 leads to an influx of cations, primarily Ca²⁺, which can then trigger various cellular responses.

TRPV3 Signaling Pathway and Inhibition by this compound:

Caption: TRPV3 signaling and its inhibition by this compound.

Conclusion

This compound represents a significant discovery within the expanding class of N-acyl amino acid signaling molecules. Its identification through advanced lipidomics and subsequent characterization as a TRPV3 antagonist have opened new avenues for research into the physiological roles of this channel and the therapeutic potential of its modulators. This technical guide provides a consolidated resource of the foundational knowledge on this compound, offering detailed methodologies and data to support further investigation and drug development efforts in this promising area.

References

- 1. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C23H43NO3 | CID 46917638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Natural sources and tissue distribution of N-Oleoyl Valine

An In-depth Technical Guide on N-Oleoyl Valine: Natural Sources, Tissue Distribution, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an endogenous N-acyl amino acid, a class of lipid signaling molecules gaining increasing attention for their diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its natural sources, distribution in tissues, and its interaction with cellular signaling pathways. This document summarizes available quantitative data, details experimental protocols for its analysis, and presents visual representations of its metabolic and signaling pathways to support further research and drug development efforts.

Introduction

N-acyl amino acids (NAAAs) are a class of lipid molecules formed by the conjugation of a fatty acid to an amino acid via an amide bond. These molecules are increasingly recognized as important endogenous signaling lipids with roles in various physiological and pathological processes. This compound, the amide conjugate of oleic acid and the branched-chain amino acid valine, has been identified as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, suggesting its potential involvement in thermosensation, pain perception, and skin homeostasis. This guide aims to consolidate the existing knowledge on this compound to facilitate further investigation into its therapeutic potential.

Natural Sources and Biosynthesis

While specific data on the natural dietary sources of this compound are limited, its constituent parts, oleic acid and valine, are abundant in a variety of foods.

-

Oleic Acid: A monounsaturated fatty acid found in high concentrations in olive oil, canola oil, and avocados.

-

Valine: An essential branched-chain amino acid present in protein-rich foods such as meat, dairy products, soy, and legumes.

The biosynthesis of this compound, like other NAAAs, is thought to occur intracellularly through the enzymatic conjugation of oleoyl-CoA (the activated form of oleic acid) and L-valine. While the specific enzymes responsible for this compound synthesis have not been definitively identified, the general pathway for NAAA biosynthesis involves N-acyltransferases.

Putative Biosynthetic Pathway

The synthesis is proposed to be a two-step process:

-

Activation of Oleic Acid: Oleic acid is first activated to Oleoyl-CoA by an acyl-CoA synthetase.

-

Conjugation to Valine: An N-acyltransferase enzyme then catalyzes the transfer of the oleoyl group from Oleoyl-CoA to the amino group of L-valine, forming this compound.

Tissue Distribution

Specific quantitative data for this compound concentrations in various tissues are not extensively documented in publicly available literature. However, studies on other N-acyl amino acids suggest that their distribution is widespread, with detectable levels in the central nervous system, peripheral tissues, and plasma. One study noted that this compound levels increase in mouse lung tissue following acute lung injury, indicating a potential role in inflammatory responses.

Table 1: Putative Tissue Distribution of this compound

| Tissue/Fluid | Reported Presence/Concentration | Reference |

| Lung | Increased levels post-injury (mouse) | |

| Brain | Presence of other NAAAs suggests likely presence | - |

| Plasma | Presence of other NAAAs suggests likely presence | - |

| Skin | As a TRPV3 antagonist, its presence is plausible | - |

Note: This table is illustrative. Specific concentrations require further experimental determination.

Experimental Protocols

The quantification of this compound in biological samples is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Sample Preparation and Extraction

This protocol is adapted from methods used for similar N-acyl amino acids.

-

Tissue Homogenization: Weigh frozen tissue and homogenize in a suitable solvent (e.g., 2:1:1 methanol:chloroform:water) containing an appropriate internal standard (e.g., d8-N-Oleoyl Valine).

-

Lipid Extraction: Perform a modified Bligh-Dyer or equivalent liquid-liquid extraction to separate the lipid phase containing this compound.

-

Phase Separation: Centrifuge the mixture to achieve phase separation. Collect the lower organic phase.

-

Drying and Reconstitution: Evaporate the solvent from the organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Quantification

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute this compound.

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

Column Temperature: Maintained at around 40°C.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion: The [M+H]+ ion of this compound (m/z 382.3).

-

Product Ions: Characteristic fragment ions are monitored for quantification and confirmation (e.g., fragments corresponding to the loss of water or the valine moiety).

-

Signaling Pathways

This compound has been identified as an antagonist of the TRPV3 channel. TRPV3 is a non-selective cation channel expressed predominantly in keratinocytes and is involved in thermosensation, hair growth, and skin barrier function.

Antagonism of TRPV3

The binding of this compound to the TRPV3 channel is thought to stabilize the channel in a closed conformation, thereby inhibiting the influx of cations (such as Ca²⁺ and Na⁺) that would normally occur upon channel activation by heat or chemical agonists. This antagonistic action can modulate downstream signaling pathways that are dependent on cation influx.

An In-depth Technical Guide on the Putative Mechanism of Action of N-Oleoyl Valine on TRPV3 Channels

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, the direct interaction and specific mechanism of action of N-Oleoyl Valine (OLV) on Transient Receptor Potential Vanilloid 3 (TRPV3) channels have not been explicitly detailed in published scientific literature. This technical guide, therefore, presents a putative mechanism of action based on the established principles of lipid modulation of TRPV channels and the known biological activities of related N-acyl amino acids. The proposed mechanisms and experimental protocols outlined herein provide a foundational framework for investigating the potential effects of OLV on TRPV3.

Introduction: TRPV3 and the Rationale for this compound Investigation

The Transient Receptor Potential Vanilloid 3 (TRPV3) channel is a non-selective cation channel predominantly expressed in skin keratinocytes, as well as in sensory neurons. It functions as a polymodal sensor, activated by innocuous warm temperatures (31-39°C), chemical agonists (e.g., 2-aminoethoxydiphenyl borate, carvacrol), and various endogenous lipids. TRPV3 plays a crucial role in thermosensation, pain perception, skin barrier function, hair growth, and the pathophysiology of several skin disorders, making it a compelling target for therapeutic intervention.

N-acyl amino acids (NAAs) are a class of endogenous lipid signaling molecules, structurally comprising a fatty acid linked to an amino acid. These molecules are known to modulate the activity of a variety of membrane proteins, including ion channels, and are involved in diverse physiological processes. This compound (OLV), an NAA composed of oleic acid (an unsaturated fatty acid) and the branched-chain amino acid valine, is a lipophilic molecule with the potential to interact with transmembrane proteins like TRPV3. Given that unsaturated fatty acids are known to potentiate TRPV3 function, it is hypothesized that OLV may act as a modulator of this channel.

Proposed Mechanism of Action of this compound on TRPV3 Channels

Based on the current understanding of lipid modulation of TRPV channels, we propose a putative mechanism by which this compound may influence TRPV3 activity. It is hypothesized that OLV acts as a positive allosteric modulator or a direct agonist of the TRPV3 channel. This proposed mechanism is centered around the interaction of OLV with a lipid-binding pocket within the channel protein.

Binding Site and Allosteric Modulation

Recent structural studies have revealed the presence of a "vanilloid site" in TRPV3, which is occupied by an endogenous lipid in the channel's resting state. The dissociation of this lipid is associated with channel activation by agonists such as tetrahydrocannabivarin (THCV) and 2-aminoethoxydiphenyl borate (2-APB)[1][2]. It is plausible that OLV, due to its lipophilic nature, could compete with this endogenous lipid for binding within the vanilloid pocket or a nearby allosteric site.

The binding of OLV to this site could induce a conformational change in the channel, lowering the energy barrier for channel opening in response to other stimuli like heat or chemical agonists, thus acting as a positive allosteric modulator. Alternatively, at higher concentrations, OLV binding might be sufficient to directly trigger channel gating, thereby functioning as a direct agonist.

Signaling Pathway

The binding of this compound to the TRPV3 channel is proposed to initiate a cascade of events leading to channel opening and subsequent cellular responses. The influx of cations, primarily Ca2+, through the opened channel would lead to membrane depolarization and an increase in intracellular calcium concentration. This elevation in intracellular Ca2+ can then trigger various downstream signaling pathways within the cell, such as the activation of protein kinase C (PKC) and calmodulin, which are known to be involved in the sensitization of TRPV3 channels.

Quantitative Data on Lipid Modulation of TRPV3

While specific quantitative data for this compound's effect on TRPV3 is not available, the following table summarizes the effects of other relevant lipid modulators on the channel. This data provides a comparative context for potential future studies on OLV.

| Modulator | Effect on TRPV3 | Reported IC50/EC50 | Cell Type | Reference |

| Arachidonic Acid | Potentiation of 2-APB induced responses | Not specified | HEK293 cells, Xenopus oocytes, mouse keratinocytes | [3] |

| 17(R)-Resolvin D1 | Inhibition | IC50 of 0.4 µM | Not specified | [4] |

Detailed Experimental Protocols

To investigate the proposed mechanism of action of this compound on TRPV3 channels, a series of in-vitro and cell-based assays are recommended.

Electrophysiology

Objective: To determine the direct effect of OLV on TRPV3 channel currents.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with a plasmid encoding for human or mouse TRPV3.

-

Patch-Clamp Recording: Whole-cell or inside-out patch-clamp recordings are performed on the transfected cells.

-

Experimental Conditions:

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

A baseline current is established in the extracellular solution.

-

This compound is applied at varying concentrations to determine its effect on the baseline current (to test for direct agonism).

-

To test for allosteric modulation, a sub-maximal concentration of a known TRPV3 agonist (e.g., 2-APB or heat) is applied in the presence and absence of OLV.

-

-

Data Analysis: The change in current amplitude in response to OLV is measured. For allosteric modulation, the potentiation or inhibition of the agonist-evoked current by OLV is quantified. Dose-response curves are generated to determine the EC50 or IC50 of OLV.

Calcium Imaging

Objective: To measure the effect of OLV on intracellular calcium levels in TRPV3-expressing cells.

Methodology:

-

Cell Culture and Transfection: As described for electrophysiology.

-

Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Fluorescence Microscopy: Changes in intracellular calcium are monitored using a fluorescence microscope equipped with a ratiometric imaging system or a plate reader.

-

Experimental Conditions:

-

A baseline fluorescence is recorded.

-

OLV is applied at various concentrations, and the change in fluorescence is measured to assess direct activation.

-

The effect of OLV on agonist-induced calcium influx is determined by co-applying OLV with a known TRPV3 agonist.

-

-

Data Analysis: The change in fluorescence intensity or the ratio of fluorescence at different excitation wavelengths is calculated to represent the change in intracellular calcium concentration.

Radioligand Binding Assay

Objective: To determine if OLV binds to the TRPV3 channel and to characterize its binding affinity.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells overexpressing TRPV3.

-

Radioligand: A radiolabeled ligand known to bind to a specific site on TRPV3 (e.g., a radiolabeled agonist or antagonist) is used.

-

Competition Binding: The ability of increasing concentrations of unlabeled OLV to displace the binding of the radioligand is measured.

-

Data Analysis: The concentration of OLV that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of OLV can then be calculated.

Visualizations

Proposed Signaling Pathway of this compound on TRPV3

Caption: Proposed signaling pathway for this compound modulation of TRPV3 channels.

Experimental Workflow for Investigating OLV-TRPV3 Interaction

Caption: A logical workflow for experimentally validating the interaction between this compound and TRPV3.

References

- 1. TRPV3 activation by different agonists accompanied by lipid dissociation from the vanilloid site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPV3 activation by different agonists accompanied by lipid dissociation from the vanilloid site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 4. mdpi.com [mdpi.com]

N-Oleoyl Valine: A Technical Deep Dive into its Impact on Mitochondrial Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyl Valine (Ol-Val) is an endogenous N-acyl amino acid that has garnered scientific interest for its potential role in modulating cellular energy metabolism. This technical guide synthesizes the current understanding of how this compound affects mitochondrial function. Emerging evidence indicates that this compound, as part of the broader class of N-acyl amino acids, acts as a mitochondrial uncoupler. This document provides a comprehensive overview of the mechanisms of action, quantitative effects on mitochondrial respiration and ATP production, and detailed experimental protocols for assessing these effects. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other N-acyl amino acids in metabolic diseases.

Introduction

Mitochondria are central to cellular energy homeostasis, primarily through the process of oxidative phosphorylation (OXPHOS). The tight coupling of substrate oxidation to ATP synthesis is crucial for efficient energy production. Mitochondrial uncoupling, a process that dissociates these two events, leads to increased substrate oxidation and dissipation of the proton motive force as heat. While excessive uncoupling can be detrimental, mild uncoupling is increasingly recognized as a potential therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes.

N-acyl amino acids (NAAs) are a class of endogenous lipid metabolites that have been identified as modulators of mitochondrial function.[1] this compound, a member of this class, is formed by the condensation of oleic acid and the amino acid valine. This guide focuses specifically on the effects of this compound on mitochondrial bioenergetics.

Mechanism of Action: Mitochondrial Uncoupling

This compound and other long-chain N-acyl amino acids are proposed to function as endogenous uncouplers of mitochondrial respiration.[1] The primary mechanism of action is the dissipation of the proton gradient across the inner mitochondrial membrane, independent of Uncoupling Protein 1 (UCP1).[1][2]

UCP1-Independent Uncoupling

Studies have demonstrated that the uncoupling effect of N-acyl amino acids persists in cells and mitochondria lacking UCP1, a key protein in canonical non-shivering thermogenesis.[1] This indicates that this compound utilizes an alternative mechanism to facilitate proton leak across the inner mitochondrial membrane.

Putative Role of the Adenine Nucleotide Translocator (ANT)

One proposed mechanism for UCP1-independent uncoupling by N-acyl amino acids involves the Adenine Nucleotide Translocator (ANT). ANT is an abundant inner mitochondrial membrane protein responsible for the exchange of ADP and ATP. It is hypothesized that N-acyl amino acids may interact with ANT, inducing a conformational change that facilitates proton transport. However, some studies suggest that at higher concentrations, the uncoupling effect of NAAs may be independent of ANT, as the ANT inhibitor carboxyatractylate (CAT) does not completely abolish their effect. Further research is required to fully elucidate the precise role of ANT in this compound-mediated uncoupling.

Quantitative Effects on Mitochondrial Function

The impact of this compound on mitochondrial function is multifaceted, influencing oxygen consumption, ATP synthesis, and mitochondrial membrane potential.

Oxygen Consumption Rate (OCR)

This compound, as a mitochondrial uncoupler, is expected to increase the basal oxygen consumption rate (OCR) as the electron transport chain attempts to compensate for the dissipated proton gradient. However, at higher concentrations, adverse effects on maximal respiration have been observed for other N-acyl amino acids.

Table 1: Quantitative Effects of N-Acyl Amino Acids on Mitochondrial Oxygen Consumption Rate (OCR)

| N-Acyl Amino Acid | Cell Type | Concentration | Effect on Basal OCR | Effect on Maximal OCR | Citation |

| N-Oleoyl-Phenylalanine | Human Adipocytes | 25 µM | Increased | Significantly Reduced | |

| N-Oleoyl-Leucine | Human Adipocytes | 25 µM | Increased | Significantly Reduced |

No specific quantitative data for this compound on basal and maximal OCR in a metabolic context was available in the reviewed literature.

ATP Production and Mitochondrial Coupling Efficiency

A direct consequence of mitochondrial uncoupling is a decrease in the efficiency of ATP synthesis. The energy from the proton motive force is dissipated as heat rather than being harnessed by ATP synthase. Studies on similar N-acyl amino acids have shown a reduction in mitochondrial ATP production and coupling efficiency at concentrations that induce uncoupling. A study on DU-145 prostate cancer cells reported that N-oleoyl-valine at a concentration of 50 µM significantly reduced ATP-dependent cell viability.

Table 2: Effect of this compound on ATP-Dependent Cell Viability

| Compound | Cell Line | Concentration | Effect | Citation |

| N-Oleoyl-Valine | DU-145 | 50 µM | 18-32% reduction in ATP levels |

Mitochondrial Membrane Potential (ΔΨm)

Mitochondrial uncouplers, by definition, decrease the mitochondrial membrane potential. A study investigating the effects of various cannabinoid receptor ligands found that 50 µM N-oleoyl-valine induced significant mitochondrial membrane potential depolarization in DU-145 cells.

Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

| Compound | Cell Line | Concentration | Effect | Citation |

| N-Oleoyl-Valine | DU-145 | 50 µM | Significant depolarization |

Signaling Pathways

The signaling pathways through which this compound exerts its effects on mitochondria are still under investigation. The primary proposed pathway involves its direct interaction with components of the inner mitochondrial membrane, leading to uncoupling.

Caption: Proposed signaling pathway for this compound-induced mitochondrial uncoupling.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound on mitochondrial function.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

The Seahorse XF Cell Mito Stress Test is a standard assay for evaluating mitochondrial respiration in live cells.

Objective: To determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Materials:

-

Seahorse XFe96 or XFe24 Extracellular Flux Analyzer (Agilent)

-

Seahorse XF Cell Mito Stress Test Kit (Agilent, Cat. No. 103015-100)

-

Seahorse XF Cell Culture Microplates

-

Cell line of interest (e.g., C2C12 myotubes, HepG2 hepatocytes, or differentiated adipocytes)

-

This compound (solubilized in a suitable vehicle, e.g., DMSO)

-

Culture medium, trypsin, PBS

-

Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

-

Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

-

Prepare Assay Medium: Prepare the Seahorse XF assay medium by supplementing XF base medium with glucose, pyruvate, and glutamine. Warm to 37°C and adjust pH to 7.4.

-

Medium Exchange: On the day of the assay, remove the culture medium from the cells and wash with the pre-warmed assay medium. Finally, add the appropriate volume of assay medium to each well.

-

Incubate: Incubate the cell plate in a non-CO2 37°C incubator for 1 hour prior to the assay.

-

Prepare Compound Plate: Prepare a utility plate containing this compound at various concentrations, vehicle control, and the mitochondrial inhibitors from the Mito Stress Test Kit (oligomycin, FCCP, and a mixture of rotenone/antimycin A) at their optimized final concentrations.

-

Run Assay: Load the sensor cartridge and the cell plate into the Seahorse XF Analyzer. The instrument will measure baseline OCR, then sequentially inject this compound (or vehicle), oligomycin, FCCP, and rotenone/antimycin A, measuring OCR after each injection.

-

Data Analysis: Analyze the data using the Seahorse Wave software to determine the key parameters of mitochondrial respiration.

Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Changes in mitochondrial membrane potential can be assessed using cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.

Objective: To determine if this compound causes depolarization of the mitochondrial membrane.

Materials:

-

Fluorescent microscope or plate reader with fluorescence capabilities

-

Cell line of interest cultured on glass-bottom dishes or black-walled microplates

-

Tetramethylrhodamine, methyl ester (TMRM) or JC-1 dye

-

This compound

-

FCCP (as a positive control for depolarization)

-

Live cell imaging solution (e.g., HBSS)

Procedure:

-

Cell Culture: Culture cells to a suitable confluency on the appropriate imaging plates.

-

Dye Loading: Incubate the cells with a low concentration of TMRM (e.g., 25-50 nM) in culture medium for 30-60 minutes at 37°C to allow the dye to equilibrate across the mitochondrial membrane.

-

Wash: Gently wash the cells with pre-warmed live cell imaging solution to remove excess dye.

-

Baseline Measurement: Acquire baseline fluorescence images or readings.

-

Treatment: Add this compound at the desired concentrations to the cells.

-

Time-Lapse Imaging/Reading: Acquire images or readings at regular intervals to monitor the change in fluorescence over time.

-

Positive Control: At the end of the experiment, add FCCP (e.g., 1-10 µM) to induce complete mitochondrial depolarization and obtain a minimum fluorescence value.

-

Data Analysis: Quantify the fluorescence intensity in the mitochondrial regions over time. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

Conclusion

This compound is an endogenous lipid metabolite that functions as a UCP1-independent mitochondrial uncoupler. Its ability to dissipate the mitochondrial proton gradient suggests a potential role in regulating cellular energy expenditure. While preliminary data indicates that this compound can induce mitochondrial depolarization and affect ATP levels, further research is needed to fully characterize its dose-dependent effects on mitochondrial respiration in various cell types. The experimental protocols provided in this guide offer a framework for researchers to rigorously investigate the bioenergetic effects of this compound and its potential as a therapeutic agent for metabolic diseases. The exploration of its precise molecular targets and signaling pathways remains a key area for future investigation.

References

- 1. The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Establishing the potency of N-acyl amino acids versus conventional fatty acids as thermogenic uncouplers in cells and mitochondria from different tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of N-Oleoyl Valine Binding Sites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyl Valine is an endogenous N-acyl amino acid with a currently unassigned receptor, classifying it as an orphan ligand. This technical guide provides a comprehensive overview of the in silico methodologies for predicting its potential protein binding sites, with a primary focus on the G protein-coupled receptor 18 (GPR18) as a strong candidate target. Drawing on data from structurally similar N-acyl amino acids, this document outlines a systematic workflow for target identification, binding site prediction, and experimental validation. Detailed experimental protocols for key validation assays and a summary of relevant quantitative data are provided to facilitate further research into the biological function and therapeutic potential of this compound.

Introduction: The Challenge of Orphan Ligands

N-acyl amino acids (NAAAs) are a class of lipid signaling molecules involved in diverse physiological processes.[1][2] While many NAAAs have identified protein targets, this compound remains an "orphan ligand," meaning its cognate receptor and biological function are yet to be fully elucidated. The identification of binding sites for such orphan ligands is a critical step in understanding their mechanism of action and exploring their therapeutic potential.[3][4]

Computational, or in silico, approaches offer a powerful and cost-effective strategy for predicting ligand-protein interactions and generating testable hypotheses for experimental validation.[5] This guide will focus on the in silico prediction of this compound binding sites, leveraging the knowledge of related NAAAs to propose and investigate a primary candidate receptor.

The Prime Candidate: G Protein-Coupled Receptor 18 (GPR18)

Based on the established interactions of structurally similar NAAAs, the G protein-coupled receptor 18 (GPR18) emerges as a primary candidate for being a receptor for this compound. GPR18 is a class A GPCR that has been linked to various physiological processes, including immune response and metabolism.

Several lines of evidence point to GPR18 as a potential target:

-

Structural Analogs as Ligands: N-arachidonoyl glycine (NAGly), an N-acyl amino acid with a similar structure to this compound, has been reported to be a ligand for GPR18.

-

Shared Signaling Pathways: GPR18 is known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, as well as activation of the mitogen-activated protein kinase (MAPK) pathway. These are common signaling cascades for lipid-activated GPCRs.

-

Controversial but Intriguing Evidence: While some studies have confirmed NAGly as a GPR18 agonist, others have reported a lack of activation in certain assay systems, highlighting the need for further investigation with a broader range of N-acyl amino acids, including this compound.

In Silico Prediction Workflow for this compound Binding Sites

The following workflow outlines a comprehensive in silico approach to predict and analyze the binding of this compound to its potential targets, with a focus on GPR18.

Target Identification and Preparation

Given that no crystal structure for GPR18 is currently available, the first step is to generate a high-quality 3D model.

-

Homology Modeling: A 3D model of GPR18 can be constructed using homology modeling techniques. This involves using the crystal structures of related GPCRs as templates.

-

Model Validation: The quality of the generated model must be rigorously assessed using tools that check stereochemical parameters, bond lengths, and angles.

Binding Site Prediction and Analysis

With a validated model of GPR18, the next step is to predict how this compound might bind.

-

Virtual Screening: This computational technique can be used to screen large libraries of compounds to identify those that are likely to bind to the target protein. In this case, it can help to identify potential binding pockets on the GPR18 model.

-

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking this compound into the predicted binding pockets of the GPR18 model will provide insights into the potential binding mode.

-

Binding Pose and Interaction Analysis: The predicted binding poses should be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues of GPR18.

Refinement and Dynamics

To further refine the predicted binding mode and assess the stability of the complex, more computationally intensive methods are employed.

-

Molecular Dynamics (MD) Simulation: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and conformational changes.

-

Binding Free Energy Calculation: These calculations provide a more accurate estimation of the binding affinity between this compound and GPR18.

Quantitative Data Summary

While no direct binding data for this compound is available, the following tables summarize the binding affinities of known ligands for GPR18, which can serve as a benchmark for future experimental studies.

Table 1: Binding Affinities of GPR18 Ligands

| Ligand | Assay Type | Parameter | Value (nM) | Reference |

| Resolvin D2 | Radioligand Binding | Kd | 9.6 ± 0.9 | |

| N-arachidonoyl glycine | cAMP Assay | EC50 | 20 |

Signaling Pathways

The predicted binding of this compound to GPR18 would likely initiate downstream signaling cascades. Based on the known signaling of GPR18, two primary pathways are anticipated.

The binding of this compound to GPR18 is predicted to activate the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Simultaneously, GPR18 activation can trigger the MAPK signaling cascade, leading to various cellular responses.

Experimental Protocols for Validation

The in silico predictions must be validated through experimental assays. The following are detailed protocols for two key assays used to characterize GPCR activation.

cAMP Assay for Gαi-Coupled GPCRs

This assay measures the inhibition of cAMP production upon agonist stimulation of a Gαi-coupled receptor.

Protocol:

-

Cell Culture: Culture cells stably expressing GPR18 in the appropriate medium.

-

Cell Plating: Seed the cells into a 384-well plate at a predetermined optimal density and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and a known GPR18 agonist (e.g., NAGly) as a positive control.

-

Forskolin Stimulation: To induce a measurable level of cAMP, stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) in the presence of the test compounds.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescence-based assay.

-

Data Analysis: Plot the cAMP levels against the compound concentration to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the forskolin-induced cAMP production.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.

Protocol:

-

Cell Line: Use a commercially available cell line engineered to express GPR18 fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).

-

Cell Plating: Seed the cells in a 384-well plate and incubate.

-

Ligand Stimulation: Add serial dilutions of this compound to the cells and incubate for a specified period (e.g., 90 minutes at 37°C).

-

Detection: Add the detection reagents containing the substrate for the complemented enzyme. The resulting chemiluminescent signal is proportional to the extent of β-arrestin recruitment.

-

Data Analysis: Plot the luminescence signal against the ligand concentration to determine the EC50 value, representing the concentration of the ligand that elicits 50% of the maximal β-arrestin recruitment.

Biosynthesis and Metabolism of N-Acyl Amino Acids

Understanding the lifecycle of this compound can provide context for its physiological role.

The biosynthesis of this compound is likely catalyzed by an N-acyltransferase, which facilitates the conjugation of oleoyl-CoA with valine. The degradation of this compound is expected to be carried out by fatty acid amide hydrolase (FAAH), which would hydrolyze the amide bond to release oleic acid and valine.

Conclusion and Future Directions

The in silico prediction of binding sites for orphan ligands like this compound is a crucial first step in unraveling their biological significance. The workflow and information presented in this guide provide a robust framework for investigating GPR18 as a potential receptor for this compound. The convergence of computational predictions with experimental validation will be essential to confirm this interaction and to elucidate the physiological roles of this endogenous lipid. Future research should focus on performing the outlined in silico and experimental studies to definitively characterize the binding of this compound to GPR18 and other potential targets, ultimately paving the way for the development of novel therapeutics that modulate its activity.

References

- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Virtual screen for ligands of orphan G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis and Application of N-Oleoyl Valine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N-Oleoyl Valine, a lipoamino acid with significant potential in various research fields. This document outlines the chemical synthesis, purification methods, and key biological applications, including its role as a transient receptor potential vanilloid 3 (TRPV3) antagonist and a mitochondrial uncoupler. Detailed experimental protocols for the characterization of its biological activity are also provided.

Chemical Synthesis of this compound

This compound can be efficiently synthesized using the Schotten-Baumann reaction, which involves the acylation of the amino acid valine with oleoyl chloride in a basic aqueous solution.[1][2][3][4] This method is robust and yields the desired N-acyl amino acid in good purity after appropriate work-up and purification.

A similar reaction involving the acylation of leucine with oleoyl chloride has been reported to yield the corresponding N-oleoyl leucine, demonstrating the feasibility of this approach for branched-chain amino acids.[5]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of N-acyl amino acids.

Materials:

-

L-Valine

-

Oleoyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolution of L-Valine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-Valine (1 equivalent) in a 10% aqueous solution of sodium hydroxide. The amount of NaOH should be sufficient to dissolve the valine and to neutralize the HCl generated during the reaction (approximately 2.2 equivalents). Cool the solution to 0-5°C in an ice bath.

-

Addition of Oleoyl Chloride: While vigorously stirring the cooled valine solution, slowly add oleoyl chloride (1 equivalent) dropwise. Maintain the temperature of the reaction mixture below 10°C throughout the addition.

-

Reaction: After the complete addition of oleoyl chloride, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of 1-2 by the slow addition of concentrated HCl. This will precipitate the this compound.

-

Extract the product with dichloromethane (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude this compound by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane can be used as the eluent. Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a solid or viscous oil.

| Parameter | Value/Range | Reference |

| Reactants Stoichiometry | ||

| L-Valine | 1 eq | |

| Oleoyl Chloride | 1 eq | |

| Sodium Hydroxide | ~2.2 eq | |

| Reaction Conditions | ||

| Temperature | 0-10°C | |

| Reaction Time | 2-4 hours | |

| pH for Precipitation | 1-2 | |

| Purification | ||

| Method | Flash Chromatography | |

| Stationary Phase | Silica Gel | |

| Mobile Phase Example | Hexane/Ethyl Acetate Gradient |

Application 1: this compound as a TRPV3 Antagonist

This compound has been identified as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. TRPV3 is a non-selective cation channel highly expressed in keratinocytes and is involved in thermosensation, pain perception, and skin health. Antagonists of TRPV3 are valuable research tools and potential therapeutic agents for conditions such as chronic pain and inflammatory skin disorders.

Experimental Protocol: In Vitro Assay for TRPV3 Antagonism

The antagonist activity of this compound can be assessed by measuring its ability to inhibit the increase in intracellular calcium ([Ca²⁺]i) induced by a TRPV3 agonist in cells expressing the channel.

Materials:

-

HEK293 cells stably expressing human TRPV3 (or other suitable cell line)

-

Cell culture medium (e.g., DMEM)

-

Fura-2 AM or other suitable calcium indicator dye

-

TRPV3 agonist (e.g., 2-Aminoethoxydiphenyl borate (2-APB), carvacrol)

-

This compound

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell Culture and Loading:

-

Culture the TRPV3-expressing HEK293 cells in appropriate medium until they reach a suitable confluency.

-

Load the cells with Fura-2 AM by incubating them in a solution containing the dye for 30-60 minutes at 37°C.

-

-

Baseline Measurement: Wash the cells to remove excess dye and measure the baseline fluorescence at the appropriate excitation and emission wavelengths for the chosen calcium indicator.

-

Antagonist Incubation: Incubate the cells with varying concentrations of this compound for a predetermined period (e.g., 10-20 minutes).

-

Agonist Stimulation and Measurement: Add a known concentration of a TRPV3 agonist (e.g., EC₅₀ concentration) to the cells and immediately begin measuring the fluorescence changes over time.

-

Data Analysis:

-

Calculate the change in intracellular calcium concentration based on the fluorescence ratio.

-

Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the compound.

-

Calculate the IC₅₀ value for this compound by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

-

| Parameter | Example Value/Condition | Reference |

| Cell Line | HEK293-hTRPV3 | |

| Calcium Indicator | Fura-2 AM | |

| TRPV3 Agonist | 2-APB (100 µM) | |

| Incubation with Antagonist | 10-20 minutes | |

| Measurement Technique | Fluorescence Ratio Imaging |

Signaling Pathway of TRPV3 Activation and Antagonism

References

Application Note & Protocol: Quantification of N-Oleoyl Valine by HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acyl amino acids (NAAs) are a class of lipid signaling molecules involved in diverse physiological processes. N-Oleoyl Valine, a member of this family, is of growing interest in biomedical research. Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its pharmacokinetics, pharmacodynamics, and role in various physiological and pathological states. This application note provides a detailed protocol for the quantification of this compound in plasma and tissue homogenates using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method is based on established protocols for similar N-acyl amino acids, such as N-Oleoyl Glycine and N-Oleoyl Alanine, and offers high selectivity and sensitivity.[1][2][3]

Experimental Protocol

Materials and Reagents

-

This compound standard (analytical grade)

-

Internal Standard (IS): N-Heptadecanoyl Valine or a deuterated analog of this compound (if available)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ethyl Acetate

-

Hexane

-

Glacial Acetic Acid

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS)

-

Microcentrifuge tubes (1.5 mL and 2.0 mL)

-

HPLC vials with inserts

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from methods used for the extraction of similar N-acyl amino acids from biological matrices.[1]

-

Sample Aliquoting:

-

For plasma samples, use 50 µL.

-

For tissue samples, homogenize the tissue in PBS (e.g., 100 mg tissue in 1 mL PBS) and use 100 µL of the homogenate.

-

-

Internal Standard Spiking:

-

Add 10 µL of the internal standard solution (e.g., N-Heptadecanoyl Valine in methanol at 1 µg/mL) to each sample, calibrator, and quality control (QC) sample.

-

-

Protein Precipitation and Extraction:

-

Add 500 µL of a 2:1 (v/v) mixture of ethyl acetate and hexane to the sample.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Supernatant Transfer:

-

Carefully transfer the upper organic layer to a clean microcentrifuge tube.

-

-

Drying:

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

-

Reconstitution:

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to an HPLC vial with an insert for analysis.

-

HPLC-MS/MS Instrumentation and Conditions

The following parameters are recommended and should be optimized for the specific instrumentation used.

Table 1: HPLC Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-1 min: 20% B; 1-8 min: 20-95% B; 8-10 min: 95% B; 10.1-12 min: 20% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | Optimized for the specific instrument |

MRM Transitions

The following MRM transitions are predicted for this compound and the suggested internal standard. These should be confirmed and optimized by infusing the pure compounds into the mass spectrometer.

Table 3: Predicted MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 382.3 | 118.1 | To be optimized |

| N-Heptadecanoyl Valine (IS) | 370.3 | 118.1 | To be optimized |

Note: The precursor ion for this compound is calculated as [M+H]+. The product ion corresponds to the protonated valine fragment. The collision energy will need to be optimized for the specific instrument to achieve the most stable and intense signal.

Data Presentation and Analysis

Calibration Curve and Quality Controls

-

A calibration curve should be prepared by spiking known concentrations of this compound into a surrogate matrix (e.g., PBS with 4% BSA).

-

The concentration range should encompass the expected concentrations in the unknown samples.

-

Quality control (QC) samples at low, medium, and high concentrations should be prepared and analyzed with each batch of samples to ensure the accuracy and precision of the assay.

Quantitative Data Summary

The following table structure should be used to summarize the quantitative results from a validation or experimental run.

Table 4: Summary of Quantitative Performance

| Analyte | Retention Time (min) | LLOQ (ng/mL) | ULOQ (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| This compound | e.g., 6.5 | e.g., 1 | e.g., 1000 | <15% | 85-115% |

| N-Heptadecanoyl Valine (IS) | e.g., 6.2 | - | - | - | - |

Visualizations

Experimental Workflow

Caption: Workflow for this compound Quantification.

Logical Relationship of Quantification

References

- 1. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High-performance liquid chromatography-tandem mass spectrometry method for the analysis of N-oleoyl glycine and N-oleoyl alanine in brain and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Experiments with N-Oleoyl Valine

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-Oleoyl Valine

This compound is an endogenous N-acyl amino acid (NAAA), a class of lipid signaling molecules that have garnered significant interest for their therapeutic potential.[1] Structurally, it consists of oleic acid, an omega-9 monounsaturated fatty acid, linked to the amino acid valine. NAAAs are known to modulate a variety of biological processes by interacting with several molecular targets, including G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels.[1]

Recent findings have identified this compound as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a key player in thermosensation, pain perception, and skin health.[2][3][4] This suggests potential applications for this compound in conditions characterized by chronic pain and inflammation. Furthermore, related N-acyl amino acids, such as N-oleoyl glycine, have been shown to exert their effects through pathways like the Peroxisome Proliferator-Activated Receptor alpha (PPARα), indicating that this compound may also influence metabolic and inflammatory signaling cascades.

These application notes provide a framework for designing and conducting in vivo experiments to investigate the therapeutic potential of this compound in preclinical models of neuropathic pain, anxiety, and metabolic syndrome.

Application 1: Neuropathic Pain

Scientific Rationale

Neuropathic pain is a chronic condition resulting from damage to the somatosensory nervous system. The antagonist activity of this compound at the TRPV3 receptor, which is involved in pain signaling, makes it a promising candidate for the alleviation of neuropathic pain. Additionally, the anti-inflammatory properties of related N-acyl amino acids could contribute to its analgesic effects.

Experimental Model: Spared Nerve Injury (SNI) in Mice

The SNI model is a widely used and reproducible model of neuropathic pain that involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact. This results in a long-lasting mechanical allodynia and thermal hyperalgesia in the paw innervated by the spared sural nerve.

Experimental Protocol

1. Animals:

-

Male C57BL/6 mice, 8-10 weeks old.

-

House animals individually after surgery to prevent cage-mate aggression.

2. This compound Preparation and Administration:

-

Vehicle: A solution of 5% DMSO, 5% Tween 80, and 90% sterile saline is a suitable vehicle for intraperitoneal (i.p.) administration of lipid-like compounds.

-

Dosage: Based on in vivo studies of other TRPV3 antagonists, a starting dose range of 10-50 mg/kg i.p. is recommended for a dose-response study.

-

Administration: Administer this compound or vehicle daily, starting on the day of surgery and continuing for the duration of the experiment.

3. Spared Nerve Injury (SNI) Surgery:

-

Anesthetize the mouse (e.g., with isoflurane).

-

Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

-

Carefully isolate the common peroneal and tibial nerves without touching the sural nerve.

-

Ligate the common peroneal and tibial nerves with a 6-0 silk suture and then transect them distal to the ligation, removing a 2-3 mm piece of the distal nerve stump.

-

Close the muscle and skin layers with sutures.

-

Sham-operated animals will undergo the same procedure without nerve ligation and transection.

4. Behavioral Testing:

-

Acclimatize mice to the testing environment for at least 3 days before surgery and for 30 minutes before each test.

-

Perform baseline measurements before surgery.

-

Conduct behavioral tests on days 3, 7, 14, and 21 post-surgery.

-

Mechanical Allodynia (von Frey Test):

-

Place mice in individual Plexiglas chambers on an elevated mesh floor.

-

Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

-

The withdrawal threshold is the lowest force that elicits a paw withdrawal response in at least 50% of the applications.

-

-

Thermal Hyperalgesia (Hargreaves Test):

-

Place mice in individual Plexiglas chambers on a glass floor.

-

Apply a radiant heat source to the plantar surface of the hind paw.

-

Record the latency to paw withdrawal. A cut-off time of 20-30 seconds is used to prevent tissue damage.

-

-

5. Data Analysis:

-

Analyze behavioral data using a two-way ANOVA with treatment and time as factors, followed by a post-hoc test (e.g., Bonferroni's) for multiple comparisons.

-

A p-value of <0.05 is considered statistically significant.

Quantitative Data Summary

| Parameter | Vehicle Control (SNI) | This compound (10 mg/kg, SNI) | This compound (30 mg/kg, SNI) | Sham Control |

| Mechanical Withdrawal Threshold (g) | Expected Decrease | Dose-dependent Increase | Dose-dependent Increase | No Significant Change |

| Thermal Withdrawal Latency (s) | Expected Decrease | Dose-dependent Increase | Dose-dependent Increase | No Significant Change |

Application 2: Anxiety

Scientific Rationale

N-acyl amino acids are known to modulate neurotransmission, and some have been implicated in mood and anxiety disorders. The central nervous system effects of this compound, potentially through modulation of ion channels or other receptors, may lead to anxiolytic properties.

Experimental Model: Elevated Plus Maze (EPM) in Mice

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.

Experimental Protocol

1. Animals:

-

Male BALB/c mice, 8-10 weeks old (a strain known for higher anxiety levels).

-

Handle mice for 5 minutes daily for 5 days before the test to reduce handling-induced stress.

2. This compound Preparation and Administration:

-

Vehicle: 5% DMSO, 5% Tween 80, 90% sterile saline.

-

Dosage: A starting dose range of 10-50 mg/kg i.p. is recommended for a dose-response study.

-

Administration: Administer a single i.p. injection 30 minutes before the EPM test.

3. Elevated Plus Maze Test:

-

The apparatus consists of two open arms and two closed arms elevated from the floor.

-

Place the mouse in the center of the maze, facing an open arm.

-

Allow the mouse to explore the maze for 5 minutes.

-

Record the session with a video camera for later analysis.

4. Behavioral Parameters:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total distance traveled (to assess general locomotor activity).

5. Data Analysis:

-

Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

-

Analyze the data using a one-way ANOVA followed by a Dunnett's post-hoc test for comparison with the vehicle control group.

-

A p-value of <0.05 is considered statistically significant.

Quantitative Data Summary

| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | Positive Control (e.g., Diazepam) |

| % Time in Open Arms | Baseline | Dose-dependent Increase | Dose-dependent Increase | Significant Increase |

| % Open Arm Entries | Baseline | Dose-dependent Increase | Dose-dependent Increase | Significant Increase |

| Total Distance Traveled (cm) | No Significant Change | No Significant Change | No Significant Change | No Significant Change |

Application 3: Metabolic Syndrome

Scientific Rationale

Both oleic acid and the branched-chain amino acid valine play roles in lipid metabolism and insulin sensitivity. Related N-acyl amino acids have been shown to activate PPARα, a key regulator of lipid metabolism. Therefore, this compound may have beneficial effects in a mouse model of diet-induced metabolic syndrome.

Experimental Model: High-Fat Diet (HFD)-Induced Obesity in Mice

Feeding mice a high-fat diet for an extended period leads to the development of key features of metabolic syndrome, including obesity, insulin resistance, and dyslipidemia.

Experimental Protocol

1. Animals:

-

Male C57BL/6J mice, 6 weeks old at the start of the diet.

-

House mice in groups of 3-4 per cage.

2. Diet and Treatment:

-

Diets: Control group on a standard chow diet (10% kcal from fat) and an experimental group on a high-fat diet (60% kcal from fat).

-

This compound Administration: After 8 weeks of HFD feeding, begin daily i.p. injections of this compound (10-50 mg/kg) or vehicle for 4 weeks.

3. In Vivo Assessments:

-

Body Weight and Food Intake: Monitor weekly throughout the study.

-

Glucose Tolerance Test (GTT):

-

Perform at the end of the treatment period.

-

Fast mice for 6 hours.

-

Administer an oral or i.p. glucose bolus (2 g/kg).

-

Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

-

Insulin Tolerance Test (ITT):

-

Perform 3-4 days after the GTT.

-

Fast mice for 4 hours.

-

Administer an i.p. insulin injection (0.75 U/kg).

-

Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

-

4. Terminal Procedures:

-

At the end of the study, euthanize mice and collect blood and tissues.

-

Serum Analysis: Measure fasting glucose, insulin, triglycerides, and total cholesterol.

-

Tissue Analysis: Collect liver and epididymal white adipose tissue (eWAT) for weight and histological analysis (e.g., H&E staining for lipid accumulation).

5. Data Analysis:

-

Analyze body weight and food intake data using a repeated-measures ANOVA.

-

Calculate the area under the curve (AUC) for the GTT and ITT and analyze using a one-way ANOVA.

-

Analyze serum and tissue data using a one-way ANOVA followed by a Tukey's post-hoc test.

-

A p-value of <0.05 is considered statistically significant.

Quantitative Data Summary

| Parameter | Chow + Vehicle | HFD + Vehicle | HFD + this compound (10 mg/kg) | HFD + this compound (30 mg/kg) |

| Body Weight Gain (g) | Normal | Increased | Dose-dependent Decrease | Dose-dependent Decrease |

| GTT (AUC) | Normal | Increased | Dose-dependent Decrease | Dose-dependent Decrease |